molecular formula C12H8Cl2O4S2 B1265690 4,4'-Biphenyldisulfonyl chloride CAS No. 3406-84-6

4,4'-Biphenyldisulfonyl chloride

Cat. No.: B1265690
CAS No.: 3406-84-6
M. Wt: 351.2 g/mol
InChI Key: OTFAWEIFBPUXOH-UHFFFAOYSA-N
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Description

4,4’-Biphenyldisulfonyl chloride: is an organic compound with the molecular formula C₁₂H₈Cl₂O₄S₂ . It is a derivative of biphenyl, where two sulfonyl chloride groups are attached to the para positions of the biphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorosulfonation of Biphenyl: One common method involves the chlorosulfonation of biphenyl.

    Multi-step Reaction: Another method involves a multi-step reaction starting with ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-.

Industrial Production Methods: Industrial production typically follows the chlorosulfonation route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-biphenyldisulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds .

Properties

IUPAC Name

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAWEIFBPUXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063016
Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3406-84-6
Record name [1,1′-Biphenyl]-4,4′-disulfonyl dichloride
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Record name (1,1'-Biphenyl)-4,4'-disulfonyl dichloride
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Record name 4,4'-Biphenyldisulfonyl chloride
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Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Record name [1,1'-Biphenyl]-4,4'-disulfonyl dichloride
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Record name 4,4'-bis(phenylsulphonyl) dichloride
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Synthesis routes and methods

Procedure details

Under the nitrogen gas atmosphere, chloro sulfuric acid is diluted by adding chloro sulfuric acid (21.184 mmol) into methylene chloride (40 ml), and biphenyl (6.168 g, 40.00 mmol) is added gradually into a container in which diluted chloro sulfuric acid is contained keeping the temperature at 0° C., then stirred at the room temperature for 6 hours. The obtained reacted mixture is poured into brine, and deposited white insoluble is removed by suction filtration. Since the small amount of product is possible to be remained, the residue is washed well by methylene chloride. Then the filtrate is extracted by methylene chloride (150 ml×3), and the separated organic phase is dried up using magnesium sulfate. Solvent is vaporized off under vacuum condition, and the obtained crude product is isolated by a column chromatography (φ=50 mm, h=100 mm×2; CH2Cl2), further refined by recrystallization (CHCl3) and 4,4′-biphenyldisulfonylchloride is obtained as a colorless crystal (8.201 g, 23.349 mmol, 58%) (compound A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4,4'-biphenyldisulfonyl chloride used in polymer synthesis?

A1: this compound acts as a monomer in condensation polymerization reactions. It reacts with difunctional compounds, such as diphenols, to form polymers containing sulfonate ester linkages.

  • Example 1: In the United States Patent [], this compound is reacted with 2,2-bis(4-hydroxyphenyl)propane (bisphenol-A), isophthalyl chloride, and terephthalyl chloride to produce aromatic carboxylate-sulfonate polyester copolymers. These copolymers exhibit desirable properties like high tensile strength, impact resistance, and heat distortion temperature [].
  • Example 2: A research paper [] details the synthesis of a "quadruple calix[4]arene" macrocycle. This synthesis involves reacting this compound with a diaminocalix[4]arene. The resulting macrocycle has potential applications in host-guest chemistry and supramolecular assembly [].

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